2',4'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone
Description
2',4'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone (CAS: 898780-64-8) is a propiophenone derivative with a molecular formula of C₁₉H₂₂O and a molecular weight of 266.38 g/mol . Its structure features two methyl groups on the benzophenone ring (2' and 4' positions) and a 2,5-dimethylphenyl group attached to the propanone chain. Predicted physical properties include a boiling point of 416.1 ± 24.0 °C and a density of 1.011 ± 0.06 g/cm³, suggesting moderate lipophilicity and thermal stability . This compound is structurally related to herbicides and photosynthesis inhibitors, though its specific applications remain understudied in publicly available literature.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(2,5-dimethylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O/c1-13-6-9-18(16(4)11-13)19(20)10-8-17-12-14(2)5-7-15(17)3/h5-7,9,11-12H,8,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHLNUXKGKXQHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CCC2=C(C=CC(=C2)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644738 | |
| Record name | 1-(2,4-Dimethylphenyl)-3-(2,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898753-51-0 | |
| Record name | 1-Propanone, 1-(2,4-dimethylphenyl)-3-(2,5-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898753-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-Dimethylphenyl)-3-(2,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dimethyl-3-(2,5-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to introduce the acyl group onto the aromatic ring. The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 2’,4’-Dimethyl-3-(2,5-dimethylphenyl)propiophenone may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2’,4’-Dimethyl-3-(2,5-dimethylphenyl)propiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2’,4’-Dimethyl-3-(2,5-dimethylphenyl)propiophenone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’,4’-Dimethyl-3-(2,5-dimethylphenyl)propiophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
The activity of propiophenone derivatives is highly dependent on substituent positions and electronic properties. For example:
- N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (IC₅₀ ~10 µM) exhibits strong photosynthetic electron transport (PET) inhibition due to the electron-withdrawing effects of the 3,5-dimethyl substitution on the anilide ring .
- 2',5'-Dichloro-3-(3,4-dimethylphenyl)propiophenone (CAS: 898779-79-8) replaces methyl groups with chlorines, increasing electron-withdrawing effects and density (1.206 g/cm³) compared to the target compound .
Key Insight : Methyl groups are electron-donating, which may reduce PET inhibition efficacy compared to halogenated analogs. However, their lipophilicity enhances membrane permeability, a critical factor in agrochemical bioavailability .
Functional Group Modifications
Table 1: Structural and Physical Properties of Selected Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Substituents |
|---|---|---|---|---|---|---|
| Target Compound | 898780-64-8 | C₁₉H₂₂O | 266.38 | 416.1 ± 24.0 | 1.011 ± 0.06 | 2',4'-Me₂; 2,5-Me₂Ph |
| 2'-Cyano-3-(2,5-dimethylphenyl)propiophenone | 898794-86-0 | C₁₈H₁₇NO | 263.34 | N/A | N/A | 2'-CN; 2,5-Me₂Ph |
| 1-(2,5-Dichlorophenyl)-2,2-dimethylpropan-1-one | 898766-60-4 | C₁₁H₁₂Cl₂O | 247.12 | N/A | N/A | 2,5-Cl₂; 2,2-Me₂ |
| 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone | 898781-27-6 | C₁₈H₂₀OS | 296.41 | N/A | N/A | 2',5'-Me₂; 4-SMePh |
Notes:
Research Implications and Gaps
- Synthetic Challenges : The target compound’s multiple methyl groups complicate synthesis, requiring precise microwave-assisted coupling (as in ) to avoid steric hindrance .
- Environmental Impact: Methyl-substituted propiophenones may exhibit lower environmental persistence than chlorinated analogs (e.g., 898779-79-8), but this requires empirical validation .
Biological Activity
2',4'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone is an organic compound belonging to the class of propiophenones, which are known for their diverse biological activities. This compound is characterized by its unique structural features, including multiple methyl groups and a phenyl moiety, which may influence its reactivity and interaction with biological targets.
The molecular formula for this compound is , with a molecular weight of approximately 258.32 g/mol. The compound exhibits a complex structure that can be represented as follows:
| Property | Details |
|---|---|
| Chemical Structure | Chemical Structure |
| Molecular Formula | |
| Molecular Weight | 258.32 g/mol |
The biological activity of this compound is primarily attributed to its electrophilic nature. It can interact with nucleophiles in biological systems, leading to the inhibition of specific enzymes or disruption of cellular processes. This mechanism is crucial for understanding its potential therapeutic applications.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that certain analogs possess significant antibacterial effects against various pathogens. The exact mechanisms by which these compounds exert their antimicrobial effects are still under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Potential
There is growing interest in the anticancer properties of this compound. Preliminary studies suggest that it may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. Further research is required to elucidate the specific molecular targets and pathways involved.
Case Studies and Research Findings
- Antimicrobial Study : A study conducted by researchers evaluated the antimicrobial properties of several propiophenone derivatives, including this compound. The results indicated that this compound showed significant activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
- Anticancer Activity : In a recent investigation into the anticancer potential of various propiophenones, it was found that this compound effectively induced apoptosis in human cancer cell lines (e.g., MCF-7 breast cancer cells). The study reported an IC50 value indicating effective cytotoxicity at low concentrations .
- Mechanistic Insights : Another study explored the mechanistic aspects of how this compound interacts with cellular targets. It was found to inhibit specific kinases involved in cell signaling pathways related to growth and survival, suggesting a multi-targeted approach in its anticancer activity .
Data Summary
| Study | Focus | Findings |
|---|---|---|
| Antimicrobial Study | Antibacterial activity | Significant activity against Gram-positive bacteria |
| Anticancer Activity | Cytotoxic effects | Induced apoptosis in MCF-7 cells with low IC50 values |
| Mechanistic Insights | Enzyme inhibition | Inhibited key kinases involved in cancer cell signaling |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2',4'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where a propiophenone derivative reacts with a dimethyl-substituted aromatic hydrocarbon. Key steps include:
- Regioselective alkylation : Use Lewis acids (e.g., AlCl₃) to direct acyl group attachment to the aromatic ring.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the product, followed by recrystallization from ethanol .
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards.
Q. How can the compound’s structure be characterized using spectroscopic and crystallographic techniques?
- Methodological Answer :
- NMR : Analyze - and -NMR spectra for methyl group signals (δ 2.1–2.5 ppm) and aromatic proton splitting patterns. For example, the para-methyl groups on the phenyl ring show singlet peaks due to symmetry .
- X-ray crystallography : Use SHELX software (SHELXL for refinement) to resolve crystal structure. Key parameters: Mo-Kα radiation, 100 K temperature, and R-factor < 0.05 .
- IR spectroscopy : Identify carbonyl stretching (C=O) at ~1680 cm⁻¹ and aromatic C-H bending at ~800 cm⁻¹ .
Q. What are the critical physicochemical properties relevant to experimental handling?
- Answer :
| Property | Value | Method/Source |
|---|---|---|
| Melting Point | 129–131°C | Differential Scanning Calorimetry |
| LogP (Partition) | 2.40 | Computational (PubChem) |
| Solubility | Low in H₂O, high in DMSO | Experimental titration |
Advanced Research Questions
Q. How can discrepancies between experimental and computational spectroscopic data be resolved?
- Methodological Answer :
- Step 1 : Validate computational models (e.g., DFT calculations) by comparing with crystallographic data (bond lengths, angles) from SHELXL-refined structures .
- Step 2 : Re-examine solvent effects in NMR simulations; DMSO-d₆ may cause peak broadening due to hydrogen bonding .
- Step 3 : Cross-check IR vibrational modes with gas-phase simulations (e.g., Gaussian 09) to rule out intermolecular interactions .
Q. What strategies optimize the compound’s application in catalytic or electrophilic reactions?
- Methodological Answer :
- Electrophilic substitution : Activate the ketone group via triflic acid to enhance reactivity in cross-coupling reactions. Monitor progress via in-situ FTIR .
- Catalytic hydrogenation : Use Pd/C (10% wt) under 50 psi H₂ to reduce the ketone selectively. Confirm product via GC-MS (m/z 176 for reduced derivative) .
- Mechanistic studies : Employ kinetic isotope effects (KIE) with deuterated analogs to probe rate-determining steps .
Q. How to address unexpected byproducts during synthesis?
- Methodological Answer :
- Byproduct identification : Use LC-MS/MS to detect impurities (e.g., di-acylated derivatives). Compare fragmentation patterns with NIST library .
- Mitigation : Adjust stoichiometry (limit acyl chloride excess to 1.2 eq) and reaction time (< 4 hrs) to minimize over-alkylation .
- Contradiction analysis : If crystallography reveals structural anomalies (e.g., twisted conformers), re-optimize reaction temperature (0–5°C) to favor kinetic control .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
